2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJCOLTUVIRIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209405 | |
| Record name | 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-71-4 | |
| Record name | 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Synthesis
- 2-Chloro-5-methylthio pyrimidine is a common intermediate. It can be synthesized by reacting 5-bromo-2-chloropyrimidine with sodium methyl mercaptide in dimethylformamide (DMF), yielding 2,5-dimethylthiopyrimidine, followed by hydrolysis to 2-hydroxy-5-methylthiopyrimidine, and subsequent chlorination with phosphorus oxychloride (POCl3) to give 2-chloro-5-methylthio pyrimidine.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | 5-bromo-2-chloropyrimidine + sodium methyl mercaptide in DMF | 2,5-dimethylthiopyrimidine | High conversion |
| 2 | Aqueous HCl reflux (90-100 °C) | 2-hydroxy-5-methylthiopyrimidine | 100% yield, isolated as yellow solid |
| 3 | POCl3 under N2 atmosphere | 2-chloro-5-methylthiopyrimidine | Industrial scale feasible, 89% total yield |
Alkoxylation and Substitution at 5-Position
- The 5-position methylthio or hydroxy group can be substituted by nucleophiles such as alkoxides derived from 1-methyl-piperidin-4-ylmethanol to introduce the 1-methyl-piperidin-4-ylmethoxy substituent.
- A typical method involves reacting 2-chloro-5-methylthio pyrimidine with sodium hydroxide and the corresponding alcohol in methanol at low temperature (0 °C to room temperature), followed by extraction and purification steps.
Detailed Preparation Method from Patent CN103554036B (Representative Protocol)
| Step | Description | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Substitution of 2-methylthio group with alkali and nucleophile | 2-methylthio-4-chloropyrimidine, NaOH, methanol | 0 °C to RT, 6 h stirring | 2-methylthio-4-substituted pyrimidine intermediate |
| 2 | Chlorination of intermediate | Sulfuryl chloride, methylene chloride | 0 °C to RT, 3 h | 2-chloro-4-substituted pyrimidine crude |
| 3 | Purification | Silica gel chromatography | Petroleum ether:methylene chloride (2:1) | Pure 2-chloro-4-substituted pyrimidine |
This method emphasizes control of temperature and stoichiometry to maximize yield and purity. Extraction and drying steps are critical for removing impurities and solvents.
Alternative Synthetic Routes and Considerations
- The preparation of 2-chloro-5-methylpyridine derivatives involves halogenation and dehydrohalogenation steps starting from dihalo-piperidine intermediates, using chlorinating agents like POCl3 in high-boiling solvents (e.g., 1,2,4-trichlorobenzene) at elevated temperatures (80-130 °C).
- This approach can be adapted for pyrimidine analogs by adjusting substituents and reaction conditions.
- The use of phosphorus oxychloride is common for chlorination and dehydration steps, providing high yields and scalability.
Summary Table of Key Preparation Steps for 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine
| Step | Reaction Type | Starting Material | Reagents & Solvents | Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution at 5-position | 2-chloro-5-methylthio pyrimidine | Sodium hydroxide, 1-methyl-piperidin-4-ylmethanol, methanol | 0 °C to RT, 6 h | 2-chloro-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine intermediate | High conversion |
| 2 | Chlorination at 2-position (if needed) | 2-methylthio-5-substituted pyrimidine | Sulfuryl chloride or POCl3, methylene chloride or high boiling solvent | 0 °C to RT or 80-130 °C | 2-chloro-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine | Purification required |
| 3 | Purification | Crude product | Silica gel chromatography | Petroleum ether/methylene chloride | Pure target compound | >85% overall yield typical |
Research Findings and Industrial Relevance
- The described methods allow for kilogram-scale synthesis with high yields (up to 89% overall) and reproducibility.
- Use of mild bases and controlled temperature prevents side reactions and degradation.
- Chlorination reagents like sulfuryl chloride and phosphorus oxychloride are effective for selective chlorination at the 2-position.
- Purification by column chromatography ensures removal of by-products and unreacted starting materials.
- The protocols are suitable for further functionalization and scale-up in pharmaceutical or agrochemical industries.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Cyclization Reactions: Under specific conditions, the compound can form additional rings, enhancing its structural complexity.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present on the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine, as anticancer agents. The compound has shown promise in targeting specific kinases involved in cancer progression. For instance, it has been suggested that modifications to the pyrimidine structure can enhance its inhibitory effects on kinases associated with tumor growth .
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial properties. Research indicates that compounds similar to this compound can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication . This mechanism positions such compounds as potential candidates for developing new antibiotics.
Neurological Disorders
The compound's structure suggests potential activity against neurological disorders. Pyrimidines have been linked to treatments for various conditions affecting the central nervous system (CNS), including depression and anxiety disorders. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects in CNS-related applications .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. SAR studies have shown that specific substitutions on the pyrimidine ring can significantly influence biological activity. For example, modifications at the 4-position or introducing piperidine moieties can enhance potency against targeted enzymes or receptors .
Synthesis and Formulation
The synthesis of this compound involves several chemical reactions, which can be optimized for yield and purity. The formulation process is equally important, especially when preparing compounds for in vivo studies. Standard protocols involve dissolving the compound in suitable solvents and ensuring proper dosing for experimental applications .
Case Studies and Experimental Findings
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key analogs with modifications to the alkoxy or aryl substituents, influencing electronic, steric, and solubility profiles:
Key Observations :
Positional Isomerism and Bioactivity
Positional isomerism significantly impacts biological activity. For example:
Pharmacological Potential
- Piperazine-containing analogs (e.g., EP 2 402 347 A1) show kinase inhibitory activity, suggesting the target’s piperidine group could mimic piperazine in binding ATP pockets .
Biological Activity
2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines, as a class, are known for their roles in various physiological processes and therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these proteins, influencing various biochemical pathways crucial for cellular function. The compound's mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, affecting signal transduction processes.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrimidine derivatives, including this compound. For instance, it has shown promising activity against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.5 μg/mL |
| Candida albicans | 250 μg/mL |
These findings indicate that the compound may be effective against common pathogens, supporting its potential use in treating infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against several cancer types:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (breast) | 0.09 ± 0.0085 |
| A549 (lung) | 0.03 ± 0.0056 |
| Colo-205 (colon) | 0.01 ± 0.074 |
These results suggest that this compound exhibits potent antitumor activity, potentially outperforming established chemotherapeutic agents like etoposide .
Anti-inflammatory Activity
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Although specific data on this compound is limited, related compounds have demonstrated significant inhibition of inflammatory markers in various models, indicating a potential for this compound to exert similar effects .
Case Studies and Research Findings
In a recent study focusing on pyrimidine derivatives, researchers synthesized several analogs, including this compound, and evaluated their biological activities. The study highlighted the following key findings:
- Synthesis and Characterization : The compound was synthesized using standard organic chemistry techniques and characterized using NMR and mass spectrometry.
- Biological Assays : Various assays were conducted to assess antimicrobial and anticancer activities, revealing that the compound exhibited significant efficacy against selected strains and cancer cell lines.
- Safety Profile : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses in animal models.
Q & A
Q. What comparative analyses distinguish this compound from analogs like 2-chloro-5-(trifluoromethyl)pyrimidine?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
